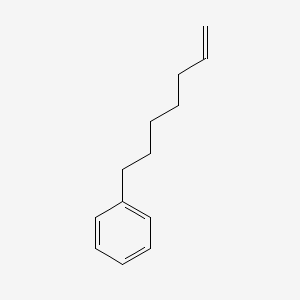

![molecular formula C112H146F8O2P2Pd2 B6289682 [AlPhos Palladium complex] CAS No. 1805783-51-0](/img/structure/B6289682.png)

[AlPhos Palladium complex]

Vue d'ensemble

Description

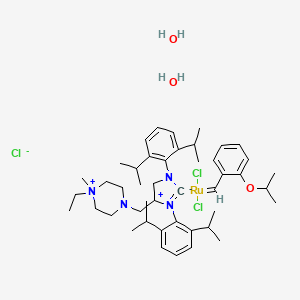

The AlPhos Palladium complex, also known as AlPhos Pd G6 Br, is a G6 Buchwald precatalyst . These precatalysts are air-stable, palladium-based oxidative addition complexes (OACs) that offer an alternative to the previously developed classes of palladacycle precatalysts .

Synthesis Analysis

The AlPhos Palladium complex can be synthesized from PdBr2 via the coordination addition and ligand substitution process . This process is aimed at developing more effective organophosphinopalladium catalysts for coupling reactions .

Molecular Structure Analysis

The AlPhos Palladium complex forms a unique monomeric structure . The structure is stabilized through a unique bonding motif, in which the AlPhos ligands bind to the metal through the adjacent phosphine and ylidic carbon site .

Chemical Reactions Analysis

The AlPhos Palladium complex serves as a highly efficient precatalyst for a series of C–C and C–X coupling reactions . Despite their simplicity, they can compete with the efficiency of more complex and less stable precatalysts .

Applications De Recherche Scientifique

Catalysis in Organic Synthesis

AlPhos Palladium complex plays a crucial role in catalyzing various reactions in organic synthesis. It has been instrumental in benzylic alkylation, as well as in the N-alkylation of amines and α-alkylation of ketones, demonstrating its versatility in different chemical transformations. For instance, a palladium complex has been shown to catalyze benzylic alkylation of benzyl methyl carbonate efficiently, indicating its potential in a wide range of benzylation processes (Kuwano, Kondo, & Matsuyama, 2003). Additionally, a silica-supported palladium–NiXantphos complex has been reported as an efficient catalyst for the N-alkylation of amines and α-alkylation of ketones using alcohols (Dang, Shan, Ramalingam, & Seayad, 2015).

Applications in Energy and Environmental Fields

AlPhos Palladium complex has applications in energy and environmental sciences. For example, palladium adsorption over amine-functionalized alumina nanopowder has been studied for its catalytic activity in energy and environmental applications, including the reduction of 4-nitrophenol and Cr(VI) and hydrogen generation from ammonia borane (Nagarjuna, Sharma, Rajesh, & Ganesan, 2017). This demonstrates the potential of palladium complexes in sustainable industrial processing and environmental management.

Role in Palladium Chemistry and Catalysis

The organopalladium(IV) chemistry, including AlPhos Palladium complex, offers a rich area of study for understanding reaction mechanisms in organometallic chemistry and catalysis. These complexes provide systems for studying mechanisms of oxidative addition and reductive elimination reactions, and alkyl group exchange between metal centers, which are significant in the development of new catalytic processes (Canty, 1992).

Third-Order Nonlinear Optical Properties

The palladium metal–organic complex exhibits third-order nonlinear optical properties, making it suitable for high-sensitive photonic devices. Studies have shown that the palladium complex has nonlinear absorption coefficients and refractive indices indicating potential applications in optoelectronics and photonics (Manjunatha, Dileep, Umesh, & Bhat, 2013).

Mécanisme D'action

Action Environment

Environmental factors play a crucial role in the efficacy and stability of the AlPhos Palladium complex. Reaction conditions (temperature, solvent, and atmosphere) influence its performance. For instance, some reactions require an inert atmosphere (such as nitrogen) to prevent unwanted side reactions.

Orientations Futures

The AlPhos Palladium complex, with its unique properties and high efficiency in catalyzing various reactions, opens up new opportunities for exploration and discovery within the broad materials community . Its use in the synthesis of fluorine-containing aromatic compounds has been a long-standing challenge in organic synthesis , and its successful application could lead to significant advancements in this field.

Propriétés

IUPAC Name |

bis(1-adamantyl)-[2-[3-(4-butyl-2,3,5,6-tetrafluorophenyl)-2,4,6-tri(propan-2-yl)phenyl]-6-methoxyphenyl]phosphane;(1Z,5Z)-cycloocta-1,5-diene;palladium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C52H67F4OP.C8H12.2Pd/c2*1-9-10-12-38-46(53)48(55)45(49(56)47(38)54)44-40(29(4)5)21-39(28(2)3)43(42(44)30(6)7)37-13-11-14-41(57-8)50(37)58(51-22-31-15-32(23-51)17-33(16-31)24-51)52-25-34-18-35(26-52)20-36(19-34)27-52;1-2-4-6-8-7-5-3-1;;/h2*11,13-14,21,28-36H,9-10,12,15-20,22-27H2,1-8H3;1-2,7-8H,3-6H2;;/b;;2-1-,8-7-;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFZWOCALMAXSHW-JXNOXZOESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C(=C(C(=C1F)F)C2=C(C=C(C(=C2C(C)C)C3=C(C(=CC=C3)OC)P(C45CC6CC(C4)CC(C6)C5)C78CC9CC(C7)CC(C9)C8)C(C)C)C(C)C)F)F.CCCCC1=C(C(=C(C(=C1F)F)C2=C(C=C(C(=C2C(C)C)C3=C(C(=CC=C3)OC)P(C45CC6CC(C4)CC(C6)C5)C78CC9CC(C7)CC(C9)C8)C(C)C)C(C)C)F)F.C1CC=CCCC=C1.[Pd].[Pd] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC1=C(C(=C(C(=C1F)F)C2=C(C=C(C(=C2C(C)C)C3=C(C(=CC=C3)OC)P(C45CC6CC(C4)CC(C5)C6)C78CC9CC(C7)CC(C8)C9)C(C)C)C(C)C)F)F.CCCCC1=C(C(=C(C(=C1F)F)C2=C(C=C(C(=C2C(C)C)C3=C(C(=CC=C3)OC)P(C45CC6CC(C4)CC(C5)C6)C78CC9CC(C7)CC(C8)C9)C(C)C)C(C)C)F)F.C1/C=C\CC/C=C\C1.[Pd].[Pd] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C112H146F8O2P2Pd2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1951.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyrazine](/img/structure/B6289603.png)

![Chloro(2-methylphenyl)[1,1'-bis(diphenylphosphino)ferrocene]nickel (II)](/img/structure/B6289642.png)

![[S(R)]-N-[(R)-[2-(diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6289648.png)

![[S(R)]-N-[(S)-[2-(diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6289652.png)

![[(S)-(-)-5,5'-Bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole][4-cyano-3-nitrobenzenecarboxylato][1,2,3--2-propenyl]Ir(III)](/img/structure/B6289667.png)

![Dichloro(di-mu-chloro)bis[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-ylidene]dipalladium(II), 97%](/img/structure/B6289670.png)

![1,3-Bis(2,4,6-triMePh)-4-[(triMeammonio)Me]imidazolidin-2-ylidene]-(2-iPrO-5-nitrobenzylidene)diClRu(II)Cl nitro-StickyCat Cl](/img/structure/B6289678.png)